![molecular formula C19H23NO B5672112 2-allyl-6-[(mesitylamino)methyl]phenol](/img/structure/B5672112.png)
2-allyl-6-[(mesitylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-allyl-6-[(mesitylamino)methyl]phenol often involves multi-step chemical reactions, including Mannich reactions, methylation, and nucleophilic substitution. For instance, a derivative compound, 4-allyl-6-hydroxymethyl-2-methoxy phenol, was synthesized from eugenol through the Mannich reaction, followed by methylation with methyl iodide and substitution using NaOH (Perangin-angin, 2019). These processes highlight the complex synthetic pathways required to create specific functional groups within the molecule.
Molecular Structure Analysis
The molecular structure of related compounds showcases diverse configurations and coordination geometries. For instance, Schiff base ligands prepared from reactions of specific aldehydes and amines have been used to synthesize metal complexes with distinct molecular structures (Deilami et al., 2018). These studies provide insights into the molecular architecture of 2-allyl-6-[(mesitylamino)methyl]phenol analogs and their complexes.
Chemical Reactions and Properties
Compounds similar to 2-allyl-6-[(mesitylamino)methyl]phenol participate in a variety of chemical reactions, demonstrating their reactive functional groups and potential as intermediates in organic synthesis. For example, phenols have been utilized as directing and activating groups for allylation reactions, showcasing their versatility in creating complex organic molecules (Rabbat, Valdez, & Leighton, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments and applications. While specific data on 2-allyl-6-[(mesitylamino)methyl]phenol is not readily available, related research emphasizes the importance of these properties in the application and handling of these chemicals.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, are vital for the practical application of 2-allyl-6-[(mesitylamino)methyl]phenol and its derivatives. Studies on similar compounds have explored their electrochemical properties and theoretical calculations to predict behavior in various chemical contexts (Deilami et al., 2018).
properties
IUPAC Name |
2-prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-5-7-16-8-6-9-17(19(16)21)12-20-18-14(3)10-13(2)11-15(18)4/h5-6,8-11,20-21H,1,7,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONFPCXZFFVJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=CC(=C2O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333265 |
Source
|
Record name | 2-prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol | |
CAS RN |
692273-94-2 |
Source
|
Record name | 2-prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.